molecular formula C22H24N2O2 B11185166 5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide

5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No.: B11185166
M. Wt: 348.4 g/mol
InChI Key: UHNADZZUIPPNGF-UHFFFAOYSA-N
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Description

“5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the oxo group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the naphthalenyl and tolyl groups: These can be introduced through substitution reactions using appropriate halides or organometallic reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction might yield a hydroxyl derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action of “5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide” involves its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway involvement: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenyl derivatives: Compounds with similar naphthalenyl groups.

    Tolyl derivatives: Compounds with similar tolyl groups.

    Pyrrolidine carboxamides: Other compounds in the same chemical class.

Uniqueness

“5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24N2O2/c1-15-9-11-18(12-10-15)24-14-17(13-21(24)25)22(26)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-3,5,7,9-12,17,20H,4,6,8,13-14H2,1H3,(H,23,26)

InChI Key

UHNADZZUIPPNGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCC4=CC=CC=C34

Origin of Product

United States

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